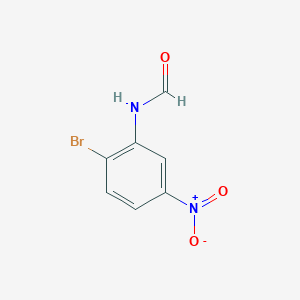

N-(2-bromo-5-nitrophenyl)formamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 507455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromo-5-nitrophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O3/c8-6-2-1-5(10(12)13)3-7(6)9-4-11/h1-4H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYLSWFOQJOHCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])NC=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325438 | |

| Record name | N-(2-bromo-5-nitrophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98556-09-3 | |

| Record name | N-(2-bromo-5-nitrophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2-bromo-5-nitrophenyl)formamide

Introduction

N-(2-bromo-5-nitrophenyl)formamide is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure, featuring a formamide group attached to a substituted aniline, makes it a versatile building block. The presence of the bromo and nitro groups on the phenyl ring provides sites for further chemical transformations, allowing for the construction of more complex molecules. This guide provides a comprehensive overview of the synthesis of this compound, focusing on the N-formylation of 2-bromo-5-nitroaniline. We will delve into the established synthetic routes, the underlying reaction mechanisms, and detailed experimental protocols.

Synthesis of the Starting Material: 2-Bromo-5-nitroaniline

The precursor for the synthesis of this compound is 2-bromo-5-nitroaniline. This compound can be prepared through a multi-step synthesis starting from bromobenzene. The process involves nitration of bromobenzene to form dinitrobromobenzene, followed by a selective reduction and subsequent amination to yield 2-bromo-5-nitroaniline[1]. While various methods exist for the synthesis of substituted anilines, this route provides a reliable pathway to obtain the necessary starting material[2][3][4].

Physicochemical Data of 2-Bromo-5-nitroaniline:

| Property | Value |

| CAS Number | 10403-47-1[5] |

| Molecular Formula | C6H5BrN2O2[5] |

| Molecular Weight | 217.02 g/mol |

| Melting Point | 139-141 °C[6] |

| Appearance | Not specified, but related anilines are often crystalline solids. |

Synthesis of this compound via N-Formylation

The key transformation in the synthesis of the title compound is the N-formylation of 2-bromo-5-nitroaniline[7]. This reaction involves the introduction of a formyl group (-CHO) onto the nitrogen atom of the amine. Several methods have been developed for the N-formylation of anilines, offering a range of conditions and reagents.

General Reaction Scheme:

Caption: General workflow for the synthesis of this compound.

Common Formylating Agents and Methodologies:

Several reagents can be employed for the N-formylation of anilines. The choice of formylating agent and reaction conditions can significantly impact the yield and purity of the product.

-

Formic Acid: This is a widely used and straightforward method. The reaction typically involves heating the aniline with formic acid, often in a solvent like toluene with a Dean-Stark trap to remove the water byproduct and drive the reaction to completion[7]. Catalyst-free and solvent-free methods using formic acid at elevated temperatures have also been developed as more environmentally friendly alternatives[7][8].

-

Ethyl Formate: Refluxing the aniline in ethyl formate is another effective method for N-formylation, often resulting in high yields of the corresponding formamide[7].

-

N,N-Dimethylformamide (DMF): DMF can also serve as a formylating agent, particularly in the presence of certain catalysts[9].

-

Other Formylating Agents: A variety of other reagents have been explored for N-formylation, including acetic formic anhydride, ammonium formate, and chloral, each with its own advantages and specific applications[8].

The Role of Catalysts:

While some N-formylation reactions can proceed without a catalyst, the use of a catalyst can often improve the reaction rate and yield. Both acid and metal-based catalysts have been successfully employed.

-

Acid Catalysts: Solid acid catalysts like silica-supported sulfuric acid, Amberlite IR-120[H+], and melamine-trisulfonic acid have been shown to be effective for N-formylation with formic acid[7][8]. These catalysts offer the advantage of being easily separable from the reaction mixture.

-

Metal Catalysts: Various metal oxides and manganese-based catalysts have also been developed for N-formylation reactions[7][10]. These catalysts can offer high efficiency and selectivity.

Reaction Mechanism of N-Formylation

The mechanism of N-formylation, particularly when using formic acid, generally proceeds through the activation of the formic acid carbonyl group, followed by nucleophilic attack by the amine.

Caption: Plausible mechanism for the N-formylation of an aniline with formic acid.

In the presence of an acid catalyst, the carbonyl oxygen of formic acid is protonated, which increases the electrophilicity of the carbonyl carbon. The lone pair of electrons on the nitrogen atom of the aniline then attacks this electrophilic carbon. The subsequent loss of a water molecule leads to the formation of the N-formylated product[11][12].

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the N-formylation of 2-bromo-5-nitroaniline using formic acid.

Materials:

-

2-Bromo-5-nitroaniline

-

Formic acid (85-98% purity)

-

Toluene (optional, as solvent)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (if using toluene)

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Separatory funnel

-

Büchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromo-5-nitroaniline (1.0 equivalent) in a suitable solvent such as toluene. Alternatively, for a solvent-free approach, place the aniline directly in the flask.

-

Addition of Formic Acid: Add an excess of formic acid (e.g., 2-4 equivalents) to the flask.

-

Heating and Reflux: Heat the reaction mixture to reflux. If using toluene, utilize a Dean-Stark trap to azeotropically remove the water formed during the reaction. For a solvent-free reaction, heat the mixture at a temperature of around 80-100 °C[7][8].

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining formic acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.

-

Physicochemical Data of this compound:

| Property | Value |

| CAS Number | 98556-09-3[13][14] |

| Molecular Formula | C7H5BrN2O3[14] |

| Molecular Weight | 245.03 g/mol [14] |

| Melting Point | 202-203 °C (recrystallized from ethanol)[14] |

| Appearance | Likely a solid at room temperature. |

Safety and Handling

-

2-Bromo-5-nitroaniline: This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Formic Acid: Formic acid is corrosive and can cause severe skin burns and eye damage. It is also harmful if inhaled. Use with extreme caution in a fume hood and wear appropriate PPE.

-

General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

Conclusion

The synthesis of this compound is a well-established process, primarily achieved through the N-formylation of 2-bromo-5-nitroaniline. The use of formic acid provides a direct and efficient route to the desired product. The versatility of the bromo and nitro functional groups on the aromatic ring makes the title compound a valuable intermediate for further synthetic transformations in the development of new chemical entities. This guide provides the fundamental knowledge and a practical protocol for researchers and scientists in the field of organic synthesis and drug development.

References

-

ACS Publications. (n.d.). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate | ACS Omega. Retrieved from [Link]

-

ResearchGate. (n.d.). Plausible mechanism for N-formylation of aniline catalysed by IES. Retrieved from [Link]

-

RSC Publishing. (2020). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. Retrieved from [Link]

-

PMC. (n.d.). Formylation of Amines. Retrieved from [Link]

- Google Patents. (n.d.). CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof.

-

SciSpace. (2022). Kinetics study of the N-formylation of aniline with DMF catalyzed by temperature-controlled Brønsted ionic liquids. Retrieved from [Link]

- Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.

-

PubChem. (n.d.). 2-Bromo-5-nitroaniline. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Bromo-5-nitroaniline. Retrieved from [Link]

-

MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

Sources

- 1. CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof - Google Patents [patents.google.com]

- 2. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-Bromo-5-nitroaniline | C6H5BrN2O2 | CID 82607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-5-nitroaniline | CAS#:10403-47-1 | Chemsrc [chemsrc.com]

- 7. This compound | 98556-09-3 | Benchchem [benchchem.com]

- 8. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetics study of the N-formylation of aniline with DMF catalyzed by temperature-controlled Brønsted ionic liquids (2022) | Zhibing Zhang [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]

- 13. 98556-09-3|this compound|BLD Pharm [bldpharm.com]

- 14. This compound | 98556-09-3 [amp.chemicalbook.com]

Introduction: A Versatile Intermediate in Modern Organic Synthesis

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of N-(2-bromo-5-nitrophenyl)formamide

This compound is a substituted aromatic compound that serves as a highly valuable intermediate in the synthesis of complex organic molecules. Its structure, featuring a phenyl ring functionalized with a bromine atom, a nitro group, and a formamide moiety, provides a unique combination of reactive sites. This strategic arrangement of functional groups makes it a key building block, particularly in the construction of heterocyclic systems of medicinal importance. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and materials science.

Physicochemical and Structural Properties

The physical characteristics of this compound are foundational to its handling, purification, and use in synthesis. The key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 98556-09-3 | [1][2] |

| Molecular Formula | C₇H₅BrN₂O₃ | [1][3] |

| Molecular Weight | 245.03 g/mol | [1] |

| Melting Point | 202-203 °C | [1] |

| Boiling Point | 418.7 ± 35.0 °C (Predicted) | [1] |

| Density | 1.825 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 13.15 ± 0.70 (Predicted) | [1] |

| InChIKey | ATYLSWFOQJOHCN-UHFFFAOYSA-N | [3] |

Synthesis and Purification

The primary and most efficient route for synthesizing this compound is the direct N-formylation of its precursor, 2-bromo-5-nitroaniline.[4] This reaction is a cornerstone of amide synthesis and can be achieved through various established methods.

Synthetic Workflow: Formylation via Formic Acid

The use of formic acid is a common, direct, and often high-yielding approach for the N-formylation of anilines.[4] The reaction proceeds by nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by dehydration to form the amide.

Caption: Synthetic workflow for this compound.

Experimental Protocol: N-Formylation

The following protocol is a representative, self-validating procedure for the synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under a reflux condenser, add 2-bromo-5-nitroaniline (1.0 eq.).

-

Solvent and Reagent Addition: Add toluene as the solvent to create a slurry, followed by the addition of 85-98% formic acid (approx. 1.5-2.0 eq.).

-

Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product often precipitates out of the toluene solution upon cooling.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold toluene or ethanol to remove residual formic acid and impurities. The crude product can be further purified by recrystallization from ethanol to yield the final product with high purity.[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the structure and purity of the synthesized compound. While detailed, analyzed spectra are not widely published, the expected characteristics can be reliably predicted based on the molecular structure.

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Three distinct signals are expected in the aromatic region (approx. 7.5-8.5 ppm), corresponding to the protons on the substituted phenyl ring. Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) would be dictated by the electronic effects of the bromo, nitro, and formamide substituents.

-

Formyl Proton (CHO): A singlet or a doublet (due to coupling with the N-H proton) is expected around 8.0-8.5 ppm.

-

Amide Proton (NH): A broad singlet is typically observed, often in the range of 8.5-10.0 ppm, although its position can be highly dependent on the solvent and concentration.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal for the formyl C=O group is expected in the range of 160-165 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons would appear between approximately 110-150 ppm. The carbons directly attached to the electron-withdrawing nitro group and the bromine atom would be shifted accordingly.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A sharp to moderately broad absorption band around 3200-3300 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band typically found between 1660-1690 cm⁻¹.

-

N-O Asymmetric & Symmetric Stretch: Two strong absorption bands characteristic of the nitro group, typically appearing near 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

-

Mass Spectrometry (MS):

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity.

Key Reactions

-

Formamide Hydrolysis: The amide bond can be cleaved under strong acidic or basic conditions to regenerate the parent amine, 2-bromo-5-nitroaniline.[4] This makes the formyl group a useful protecting group for the amine.

-

Nitro Group Reduction: The nitro group is readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C, iron powder). This transformation is pivotal as it unmasks an o-phenylenediamine derivative, a direct precursor for cyclization reactions.

-

Nucleophilic Aromatic Substitution: While the bromine atom is generally deactivated by the adjacent electron-donating amide group, its reactivity can be exploited under specific conditions, such as in palladium-catalyzed cross-coupling reactions.

Core Application: Benzimidazole Synthesis

The most significant application of this compound is in the synthesis of benzimidazoles. Benzimidazoles are a class of heterocyclic compounds found in numerous pharmacologically active molecules with anticancer, antimicrobial, and anti-parasitic properties.[5][6][7] The synthesis involves a two-step sequence: reduction of the nitro group followed by intramolecular cyclization.

Sources

- 1. This compound | 98556-09-3 [amp.chemicalbook.com]

- 2. 98556-09-3|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C7H5BrN2O3) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

The Glucosylceramide Synthase Inhibitor Ibiglustat (Venglustat): A Technical Guide for Drug Development Professionals

Preamble: A Paradigm Shift in Treating Glycosphingolipid-Mediated Pathologies

The landscape of therapeutic intervention for lysosomal storage disorders (LSDs) and other pathologies driven by aberrant glycosphingolipid metabolism is undergoing a significant transformation. Beyond conventional enzyme replacement therapies (ERTs), which have been a mainstay for conditions like Gaucher and Fabry diseases, a more nuanced and upstream approach has gained considerable traction: Substrate Reduction Therapy (SRT). This strategy does not aim to replace the deficient enzyme but rather to decrease the biosynthesis of its substrate, thereby alleviating the pathological accumulation of glycosphingolipids. At the forefront of this innovative approach is Ibiglustat, also known as Venglustat (SAR402671), a potent, orally bioavailable, and brain-penetrant inhibitor of glucosylceramide synthase (GCS). This technical guide provides an in-depth exploration of Ibiglustat, from its fundamental mechanism of action to its clinical investigation, tailored for researchers, scientists, and drug development professionals.

Ibiglustat: Core Molecular Identity and Physicochemical Characteristics

A thorough understanding of a drug candidate's physical and chemical properties is foundational to its development. These characteristics influence its formulation, pharmacokinetics, and ultimately, its therapeutic efficacy.

| Property | Value |

| IUPAC Name | [(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate |

| Synonyms | Venglustat, SAR402671, GZ402671, Genz-682452 |

| CAS Number | 1401090-53-6 |

| Molecular Formula | C20H24FN3O2S |

| Molecular Weight | 389.49 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

Mechanism of Action: Intercepting Glycosphingolipid Biosynthesis at its Source

Ibiglustat's therapeutic rationale is elegantly simple yet profound: it targets the very first committed step in the biosynthesis of most glycosphingolipids. By inhibiting glucosylceramide synthase (GCS), Ibiglustat effectively reduces the production of glucosylceramide (GlcCer), the precursor for a vast array of downstream glycosphingolipids, including globotriaosylceramide (Gb3) and gangliosides. In pathologies such as Gaucher disease, where the breakdown of GlcCer is impaired due to a deficiency in the enzyme glucocerebrosidase (GCase), Ibiglustat's action rebalances the cellular lipid landscape. Similarly, in Fabry disease, it reduces the synthesis of the precursor to the accumulating Gb3.

The significance of a brain-penetrant GCS inhibitor cannot be overstated. Neurological manifestations are a severe and often untreatable aspect of several LSDs. Ibiglustat's ability to cross the blood-brain barrier offers the potential to address the central nervous system pathologies that are inaccessible to peripherally acting therapies like ERT.

Pharmacokinetics and Metabolism: A Profile Suited for Chronic Oral Dosing

The clinical viability of an oral therapy hinges on its pharmacokinetic profile. Ibiglustat has been engineered for convenient once-daily oral administration, a significant advantage over the intravenous infusions required for ERT.

| Parameter | Description |

| Absorption | Orally bioavailable with a time to maximum plasma concentration (Tmax) of approximately 2.5 to 5.5 hours.[1][2][3] |

| Distribution | Demonstrates brain penetration, a key feature for treating neuronopathic LSDs.[4][5] |

| Metabolism | Primarily metabolized by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor.[2] |

| Elimination | Has a terminal half-life of approximately 29-31 hours, supporting a once-daily dosing regimen.[1][2][3] A significant fraction of the dose is excreted unchanged in the urine.[1][3] |

| Food Effect | Systemic exposure is not significantly affected by food, allowing for more flexible dosing schedules.[1][2][3] |

| Dose Proportionality | Exhibits linear pharmacokinetics over the therapeutic dose range.[1][3] |

Preclinical and Clinical Development: A Multi-Indication Therapeutic Candidate

Ibiglustat has been investigated in a range of preclinical models and clinical trials, targeting several diseases where GCS inhibition is a rational therapeutic strategy.

Gaucher Disease Type 3 (GD3)

Gaucher disease is an autosomal recessive disorder caused by mutations in the GBA1 gene, leading to deficient GCase activity and accumulation of its substrates, glucosylceramide and glucosylsphingosine.[6] While ERT is effective for the systemic symptoms of Gaucher disease, it does not address the neurological manifestations of GD3. The brain-penetrant nature of Ibiglustat makes it a promising candidate for this indication.

The Phase 2 LEAP trial (NCT02843035) evaluated the safety and efficacy of Ibiglustat (15 mg once daily) in combination with ERT (imiglucerase) in adult patients with GD3.[6][7]

Key Findings from the LEAP Trial:

-

Safety and Tolerability: The combination therapy was generally well-tolerated, with no deaths or serious adverse events reported.[7][8]

-

Pharmacodynamics: After one year of treatment, there were significant reductions in glucosylceramide and glucosylsphingosine in both plasma and cerebrospinal fluid (CSF), demonstrating target engagement in the central nervous system.[6][7][8] Specifically, median glucosylceramide decreased by 78% in plasma and 81% in CSF, while median glucosylsphingosine decreased by 56% in plasma and 70% in CSF.[6][8]

-

Clinical Outcomes: While some patients showed slight improvements in ataxia, overall neurocognition showed signs of deterioration over time, highlighting the challenges of treating established neurological disease.[8][9] Qualitative studies of patient experiences indicated perceived improvements in some cognitive and motor functions.[10][11]

Parkinson's Disease with GBA1 Mutations (GBA-PD)

Mutations in the GBA1 gene are the most significant genetic risk factor for Parkinson's disease. The resulting GCase deficiency is thought to contribute to the accumulation of α-synuclein, a hallmark of Parkinson's pathology.[4] Ibiglustat was investigated for its potential to slow disease progression in this patient population.

The Phase 2 MOVES-PD trial (NCT02906020) was a randomized, placebo-controlled study assessing the efficacy and safety of Ibiglustat in patients with GBA-PD.[1][12][13]

Key Findings from the MOVES-PD Trial:

-

Safety and Tolerability: Ibiglustat had a favorable safety profile in this patient population.[1][14] The most common adverse events were mild to moderate and included psychiatric, gastrointestinal, and neurological symptoms consistent with Parkinson's disease or its standard treatments.[14][15]

-

Pharmacodynamics: The trial successfully demonstrated target engagement, with dose-dependent reductions in glucosylceramide levels in both plasma and CSF.[14][15]

-

Efficacy: Despite successful target engagement, the trial did not meet its primary or secondary efficacy endpoints.[12][13] There was no significant difference in the change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II and III scores between the Ibiglustat and placebo groups after 52 weeks.[1] Consequently, the development of Ibiglustat for GBA-PD was halted.[12]

Fabry Disease

Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A, leading to the accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids. As a substrate reduction therapy, Ibiglustat aims to decrease the production of the precursor to Gb3.

A Phase 2 open-label study and its extension (NCT02228460 and NCT02489344) assessed the long-term safety and efficacy of Ibiglustat in adult males with classic Fabry disease.[16]

Key Findings in Fabry Disease:

-

Safety: Over a three-year period, Ibiglustat was found to have a favorable safety and tolerability profile.[16][17]

-

Pharmacodynamics: The treatment led to reductions in markers of the glycosphingolipid synthesis and degradation pathways.[16]

-

Efficacy: There were reductions from baseline in Gb3 inclusions in superficial skin capillary endothelial cells, as measured by electron microscopy.[16] These findings supported the continued clinical evaluation of Ibiglustat for Fabry disease.

Experimental Protocols for the Evaluation of Ibiglustat and its Pharmacodynamic Effects

For drug development professionals, robust and reproducible assays are critical. The following protocols provide a framework for assessing the in vitro and in vivo activity of Ibiglustat.

In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay

This protocol describes a method to determine the inhibitory potential of Ibiglustat on GCS activity using a fluorescent substrate and HPLC analysis.

Methodology:

-

Preparation of Reagents:

-

Substrate Liposomes: Prepare liposomes containing the fluorescent substrate, C6-NBD-ceramide.[18][19]

-

Enzyme Source: Use a suitable source of GCS, such as cell lysates from a cell line known to express the enzyme.

-

Ibiglustat: Prepare a serial dilution of Ibiglustat in the appropriate vehicle (e.g., DMSO).

-

-

Enzyme Reaction:

-

Lipid Extraction:

-

HPLC Analysis:

-

Data Analysis:

-

Quantify the peak area of the fluorescent product, C6-NBD-glucosylceramide.

-

Calculate the percent inhibition of GCS activity at each concentration of Ibiglustat relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Quantification of Glucosylceramide and Glucosylsphingosine in Biological Matrices by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of the key pharmacodynamic biomarkers, glucosylceramide and glucosylsphingosine, in complex biological matrices like CSF and tissue homogenates.

Methodology:

-

Sample Preparation:

-

Tissue Homogenization: Homogenize tissue samples in a suitable buffer.[20][21][22]

-

Internal Standards: Add deuterated internal standards for glucosylceramide (e.g., d5-GluCer) and glucosylsphingosine (e.g., d5-GluSph) to all samples, calibrators, and quality controls.[20][21][22]

-

Protein Precipitation: Precipitate proteins by adding acetonitrile.[20][21][22]

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant containing the lipids to a clean tube or 96-well plate for analysis.[20][21][22]

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for the separation of the analytes.[22][23] Employ a gradient elution with mobile phases consisting of ammonium acetate in water and acetonitrile/methanol.[21][22]

-

Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).[20][21]

-

MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for each analyte and its corresponding internal standard to ensure specificity and sensitivity.[22]

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

-

Determine the concentrations of glucosylceramide and glucosylsphingosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Synthesis Overview

The synthesis of Ibiglustat involves the coupling of two key fragments: a substituted thiazole moiety and a chiral azabicyclo[2.2.2]octan-3-ol. The carbamate linkage is typically formed in the final steps of the synthesis. The development of a scalable and efficient synthetic route is a critical aspect of the drug development process, ensuring the production of high-quality active pharmaceutical ingredient (API) for preclinical and clinical studies.

Conclusion and Future Perspectives

Ibiglustat (Venglustat) represents a significant advancement in the field of substrate reduction therapy. Its oral bioavailability and ability to penetrate the central nervous system address key limitations of existing treatments for lysosomal storage disorders. While the clinical development of Ibiglustat for GBA-PD has been discontinued, its journey has provided invaluable insights into the role of glycosphingolipid metabolism in neurodegenerative diseases. The ongoing investigations in Gaucher disease type 3 and Fabry disease hold promise for patients with these debilitating conditions. For the drug development professional, Ibiglustat serves as a compelling case study in the rational design and targeted development of novel therapeutics for rare and challenging diseases.

References

- Venglustat + Cerezyme for Gaucher Disease (LEAP Trial). (n.d.). withpower.com.

- MOVES-PD Clinical Trial Results - Venglust

- Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial. (2022). Brain, 145(11), 4341-4353.

- Assay of glycosphingolipid synthases using high-performance liquid chromatography and fluorescent substr

- Peterschmitt, M. J., et al. (2020). Safety, Pharmacokinetics, and Pharmacodynamics of Oral Venglustat in the Japanese and the Rest of the World Parkinson's Disease Population With a GBA Mutation: Results from Part 1 of the MOVES-PD Study. Neurology, 94(15 Supplement), 809.

- Peterschmitt, M. J., et al. (2021). Safety, Pharmacokinetics, and Pharmacodynamics of Oral Venglustat in Patients with Parkinson's Disease and a GBA Mutation: Results from Part 1 of the Randomized, Double-Blinded, Placebo-Controlled MOVES-PD Trial. Journal of Parkinson's Disease, 11(2), 557-568.

- Han, T. U., & Corado, C. (2023). Glucosylceramide and glucosylsphingosine analysis. protocols.io.

- Qualitative Study of the Patient Experience with Venglustat for Gaucher Disease Type 3 in a Phase 2 Open-Label, Multicenter, Multinational Study (LEAP). (2024). Advances in Therapy, 41(7), 2907-2923.

- Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial. (2022). PubMed.

- Assay of glycosphingolipid synthases using HPLC and fluorescent substr

- A Global Study to Assess the Drug Dynamics, Efficacy, and Safety of Venglustat (GZ/SAR402671) in Parkinson's Disease Patients Carrying a Glucocerebrosidase (GBA)

- Safety and efficacy of venglustat in GBA1-associated Parkinson's disease: an international, multicentre, double-blind, randomised, placebo-controlled, phase 2 trial. (2022). The Lancet Neurology, 21(6), 519-528.

- Simultaneous quantification of glucosylceramide and galactosylceramide by HPLC. (n.d.). JCGGDB.

- Glucosylceramide and glucosylsphingosine analysis. (2023). Yan Yin Ke Ji.

- Qualitative Study of the Patient Experience with Venglustat for Gaucher Disease Type 3 in a Phase 2 Open-Label, Multicenter, Multinational Study (LEAP). (2024).

- Sensitive bioanalysis of galactosyl sphingosine (GalSPH) and glucosyl sphingosine (GluSPH) in cerebral spinal fluid. (n.d.). SCIEX.

- Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers. (2021). Clinical Pharmacology in Drug Development, 10(1), 86-98.

- Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial. (2022). PubMed.

- Han, T. U., & Corado, C. (2023). Glucosylceramide and glucosylsphingosine analysis V.2. protocols.io.

- Peterschmitt, M. J., et al. (2021). Safety, Pharmacokinetics, and Pharmacodynamics of Oral Venglustat in Patients with Parkinson's Disease and a GBA Mutation: Results from Part 1 of the Randomized, Double-Blinded, Placebo-Controlled MOVES-PD Trial. Journal of Parkinson's Disease, 11(2), 557-568.

- Venglustat, an orally administered glucosylceramide synthase inhibitor: Assessment over 3 years in adult males with classic Fabry disease in an open-label phase 2 study and its extension study. (2025).

- Matsumoto, S., et al. (2022). Highly-Sensitive Simultaneous Quantitation of Glucosylsphingosine and Galactosylsphingosine in Human Cerebrospinal Fluid by Liquid Chromatography/Tandem Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 217, 114852.

- Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers. (2021). Clinical Pharmacology in Drug Development, 10(1), 86-98.

- How can I measure Glucosylceramide or lactosylceramide by HPLC or spectrometer?. (2018).

- Venglust

- HPLC for Simultaneous Quantification of Total Ceramide, Glucosylceramide, and Ceramide Trihexoside Concentrations in Plasma. (2005). Clinical Chemistry, 51(5), 867-874.

- Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers. (2021). Clinical Pharmacology in Drug Development, 10(1), 86-98.

- Venglustat, an orally administered glucosylceramide synthase inhibitor: assessment over 3 years in adult males with classic Fabry disease in an open-label Phase 2 study and its extension study. (2023). Molecular Genetics and Metabolism, 138(2), 106963.

- Glucosylceramidase Activity Assay Kit (Fluorometric) (ab273339). (n.d.). Abcam.

- Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase. (2016). Journal of Visualized Experiments, (113), e54160.

- [(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl). (n.d.). EMD Millipore.

- ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease. (2010). Current Drug Targets, 11(11), 1453-1459.

- Ibiglust

- 3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof. (2004).

- CNS-Accessible Inhibitor of Glucosylceramide Synthase for Substrate Reduction Therapy of Neuronopathic Gaucher Disease. (2016). Molecular Therapy, 24(6), 1019-1029.

- Miglustat: substrate reduction therapy for glycosphingolipid storage disorders. (2005).

- 1-oxo-1-azabicyclo[2.2.2]oct-4-yl (2-phenyl-3-thienyl)

- Voluntary oral administration of drugs in mice. (2011). protocols.io.

- Benzyl-N-[4-(2-hydroxyethyl)

Sources

- 1. Safety and efficacy of venglustat in GBA1-associated Parkinson's disease: an international, multicentre, double-blind, randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alzforum.org [alzforum.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Assay of glucocerebrosidases using high-performance liquid chromatography and fluorescent substrates - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Venglustat + Cerezyme for Gaucher Disease · Info for Participants · Phase Phase 2 Clinical Trial 2026 | Power | Power [withpower.com]

- 10. Qualitative Study of the Patient Experience with Venglustat for Gaucher Disease Type 3 in a Phase 2 Open-Label, Multicenter, Multinational Study (LEAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. MOVES-PD Clinical Trial Results - Venglustat - Cure Parkinson's [cureparkinsons.org.uk]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. scienceopen.com [scienceopen.com]

- 15. neurology.org [neurology.org]

- 16. Venglustat, an orally administered glucosylceramide synthase inhibitor: assessment over 3 years in adult males with classic Fabry disease in an open-label Phase 2 study and its extension study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Assay of glycosphingolipid synthases using high-performance liquid chromatography and fluorescent substrates - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. [Assay of glycosphingolipid synthases using HPLC and fluorescent substrates]:Glycoscience Protocol Online Database [jcggdb.jp]

- 20. Glucosylceramide and glucosylsphingosine analysis [protocols.io]

- 21. Glucosylceramide and glucosylsphingosine analysis â Protocols IO â 2023 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]

- 22. protocols.io [protocols.io]

- 23. sciex.com [sciex.com]

An In-Depth Technical Guide to the Molecular Structure of N-(2-bromo-5-nitrophenyl)formamide

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of N-(2-bromo-5-nitrophenyl)formamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthetic rationale, detailed spectroscopic elucidation, and potential reactivity of this compound. By integrating established chemical principles with predicted analytical data, this guide serves as a vital resource for the application of this compound in medicinal chemistry and organic synthesis.

Introduction

This compound is a substituted aromatic amide with a molecular formula of C₇H₅BrN₂O₃. Its structure is characterized by a benzene ring functionalized with a bromo group, a nitro group, and a formamide substituent. The relative positions of these groups (bromo at position 2, nitro at position 5, and the formamide at position 1) create a unique electronic and steric environment that dictates its reactivity and potential utility as a building block in the synthesis of more complex molecules. Amide bonds are fundamental in a vast array of pharmaceuticals, and the presence of bromo and nitro functionalities offers versatile handles for further chemical transformations, making this class of compounds particularly interesting for drug discovery and development.[1][2]

The strategic placement of an ortho-bromo substituent and a meta-nitro group relative to the formamide linkage significantly influences the molecule's chemical behavior. The nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution.[3] The bromine atom, while also deactivating, can participate in various cross-coupling reactions, further enhancing the synthetic utility of the molecule. This guide will provide a detailed exploration of these features, beginning with a logical synthetic pathway.

Synthesis of this compound

The synthesis of this compound is most logically achieved through the N-formylation of its corresponding aniline precursor, 2-bromo-5-nitroaniline. This precursor is commercially available or can be synthesized from simpler starting materials.[4][5] The formylation of anilines is a well-established transformation in organic chemistry, with several effective methods available.[6]

Rationale for Synthetic Approach

The chosen synthetic route, outlined below, relies on the nucleophilic character of the amino group in 2-bromo-5-nitroaniline attacking a suitable formylating agent. The electron-withdrawing nature of the nitro and bromo groups reduces the nucleophilicity of the aniline compared to unsubstituted aniline, but the reaction proceeds readily under appropriate conditions. One of the most direct and efficient methods for this transformation is the use of a mixture of formic acid and acetic anhydride.[7] This mixture generates acetic formic anhydride in situ, which is a potent formylating agent.[8][9][10]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2-bromo-5-nitroaniline

-

Formic acid (98-100%)

-

Acetic anhydride

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-5-nitroaniline (1.0 eq) in toluene.

-

Preparation of Formylating Agent: In a separate flask, cautiously add acetic anhydride (1.5 eq) to formic acid (2.0 eq) while cooling in an ice bath. Allow the mixture to stir for 15 minutes. This generates acetic formic anhydride in situ.

-

Reaction: Slowly add the freshly prepared acetic formic anhydride solution to the stirred solution of 2-bromo-5-nitroaniline at room temperature.

-

Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the excess acids.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

Molecular Structure and Spectroscopic Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, a detailed prediction of its spectroscopic characteristics can be made based on established principles and data from analogous compounds.[11][12][13]

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

| Property | Value | Source |

| CAS Number | 98556-09-3 | |

| Molecular Formula | C₇H₅BrN₂O₃ | Calculated |

| Molecular Weight | 245.03 g/mol | Calculated |

| Appearance | Predicted to be a solid | General observation for similar compounds |

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing nitro group and the electronegative bromine atom will cause the aromatic protons and carbons to be deshielded, shifting their signals downfield.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 | s | 1H | NH | The amide proton is typically a broad singlet and is significantly deshielded. |

| ~8.50 | d | 1H | Ar-H (H-6) | Ortho to the nitro group, this proton is highly deshielded. |

| ~8.40 | s | 1H | C(O)H | The formyl proton is a singlet and appears in the aldehydic region. |

| ~8.15 | dd | 1H | Ar-H (H-4) | Coupled to both H-3 and H-6, this proton is deshielded by the nitro group. |

| ~7.90 | d | 1H | Ar-H (H-3) | Coupled to H-4, this proton is adjacent to the bromine atom. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162.0 | C =O | The formyl carbonyl carbon is characteristically found in this region. |

| ~147.0 | C -NO₂ | The carbon bearing the nitro group is significantly deshielded. |

| ~141.0 | C -NH | The carbon attached to the formamide group. |

| ~131.0 | C -H (C-3) | Aromatic CH carbon. |

| ~128.0 | C -H (C-4) | Aromatic CH carbon. |

| ~122.0 | C -H (C-6) | Aromatic CH carbon. |

| ~115.0 | C -Br | The carbon attached to the bromine atom is shielded relative to other substituted carbons. |

Note: These are predicted values and may vary slightly in an experimental setting.[14][15][16][17][18]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and NO₂ groups.[19][20][21][22]

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3300 | Medium | N-H | Stretch |

| ~1680 | Strong | C=O (Amide I) | Stretch |

| ~1520 | Strong | NO₂ | Asymmetric Stretch |

| ~1350 | Strong | NO₂ | Symmetric Stretch |

| ~1580, ~1470 | Medium | C=C | Aromatic Ring Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the presence of bromine would result in a characteristic M/M+2 isotopic pattern in a roughly 1:1 ratio.

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z 244/246 corresponding to the [C₇H₅⁷⁹BrN₂O₃]⁺ and [C₇H₅⁸¹BrN₂O₃]⁺ ions.

-

Key Fragments:

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by its three key functional groups: the formamide, the bromo substituent, and the nitro group.

Caption: Key reactivity sites of this compound.

-

Amide Chemistry: The formamide group can undergo hydrolysis under acidic or basic conditions to yield 2-bromo-5-nitroaniline. It can also be reduced to the corresponding methylamine.

-

Bromine Reactivity: The ortho-bromo substituent is a versatile handle for C-C and C-N bond formation through transition metal-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions.[26] This allows for the introduction of a wide range of substituents at this position.

-

Nitro Group Reactivity: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental in medicinal chemistry, as it unmasks a key nucleophilic site for further derivatization.

-

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group activates the aromatic ring for SNAr reactions, potentially allowing for the displacement of the bromo group by strong nucleophiles under forcing conditions.[27]

Given its structural motifs, this compound is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The presence of the nitro group is common in various drugs, and the ability to transform it into an amine provides a pathway to a diverse range of derivatives.[28] The bromo-nitrophenyl scaffold is a key component in the development of kinase inhibitors, anti-cancer agents, and other therapeutic compounds.

Conclusion

This compound is a synthetically valuable molecule whose structure has been thoroughly characterized through the prediction of its spectroscopic properties. Its synthesis is straightforward from commercially available precursors. The interplay of its functional groups provides a rich platform for chemical modifications, making it an important building block for the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries. This guide provides the foundational knowledge necessary for researchers to confidently synthesize, characterize, and utilize this versatile compound in their research endeavors.

References

- Bose, D. S., & Kumar, A. (2008). N-formylation of anilines using PEG-400 as a solvent. Tetrahedron Letters, 49(12), 2018-2020.

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

- Reddy, P. G., et al. (2004). A practical and convenient procedure for the N-formylation of amines using formic acid.

- Ghosh, A. K., & Brindisi, M. (2015). Amide bond bioisosteres: Strategies, synthesis, and successes. Journal of Medicinal Chemistry, 58(7), 2895-2940.

- Google Patents. (2016). CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof.

-

Wikipedia. (n.d.). Acetic formic anhydride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

-

JETIR. (2019). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Retrieved from [Link]

-

ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]

-

ACS Publications. (2012). Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives. Retrieved from [Link]

- Google Patents. (2021). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.

-

ACS Publications. (2024). Cavity Quantum Electrodynamics Enables para- and ortho-Selective Electrophilic Bromination of Nitrobenzene. Retrieved from [Link]

- Kumar, A., & Sharma, S. (2011). Formylation of Amines. Current Organic Chemistry, 15(18), 3149-3173.

-

RSC Publishing. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Retrieved from [Link]

-

YouTube. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetic Formic Anhydride. Retrieved from [Link]

-

SciSpace. (2001). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]

-

Scribd. (n.d.). Acetic Formic Anhydride. Retrieved from [Link]

-

GalChimia. (2020). A Different Approach to Anilines. Retrieved from [Link]

-

ACS Publications. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Formaldehyde - the NIST WebBook. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

MDPI. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Retrieved from [Link]

-

SIELC Technologies. (2018). 2-Bromo-5-nitroaniline. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

National Institutes of Health. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Synthesis of N-substituted anilines via Smiles rearrangement. Retrieved from [Link]

-

Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

-

WJPMR. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. Retrieved from [Link]

-

Reddit. (2023). Formylation of Amines with Acetic Formic Anhydride. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

-

YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

National Institutes of Health. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Retrieved from [Link]

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof - Google Patents [patents.google.com]

- 5. 2-溴-5-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jetir.org [jetir.org]

- 8. Acetic formic anhydride - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Formyl acetate synthesis - chemicalbook [chemicalbook.com]

- 11. Visualizer loader [nmrdb.org]

- 12. researchgate.net [researchgate.net]

- 13. docs.chemaxon.com [docs.chemaxon.com]

- 14. acdlabs.com [acdlabs.com]

- 15. acdlabs.com [acdlabs.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. FORMANILIDE(103-70-8) IR Spectrum [m.chemicalbook.com]

- 20. uanlch.vscht.cz [uanlch.vscht.cz]

- 21. IR Absorption Table [webspectra.chem.ucla.edu]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. m.youtube.com [m.youtube.com]

- 25. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 26. derpharmachemica.com [derpharmachemica.com]

- 27. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 28. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of N-(2-bromo-5-nitrophenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-bromo-5-nitrophenyl)formamide is a substituted aromatic amide that holds potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. The presence of a bromo group, a nitro group, and a formamide moiety on the phenyl ring imparts a unique combination of reactivity and structural features. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing aspects from reaction setup and purification to formulation and storage.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. In light of the limited availability of experimentally determined data in peer-reviewed literature, this guide also furnishes detailed, field-proven protocols for the experimental determination of its key physical characteristics, empowering researchers to generate high-quality data.

Molecular and Physicochemical Properties

A summary of the fundamental molecular and physicochemical properties of this compound is presented below. It is critical to distinguish between experimentally determined values and computationally predicted data.

| Property | Value | Source |

| Molecular Formula | C7H5BrN2O3 | [Supplier Data[1]]() |

| Molecular Weight | 245.03 g/mol | [Supplier Data[1]]() |

| Melting Point | 202-203 °C | [Supplier Data[1]]() |

| Boiling Point (Predicted) | 418.7 ± 35.0 °C | [Computational Prediction[1]]() |

| Density (Predicted) | 1.825 ± 0.06 g/cm³ | [Computational Prediction[1]]() |

| Storage Temperature | 2-8°C | [Supplier Data[1]]() |

Experimental Protocols for Physical Property Determination

The following section provides detailed methodologies for the experimental determination of the melting point and solubility of this compound. These protocols are designed to be self-validating and adhere to established laboratory standards.

Melting Point Determination: Capillary Method

The melting point is a critical indicator of the purity of a crystalline solid.[2] A sharp melting range (typically 0.5-1.0°C) is indicative of a high degree of purity, while a depressed and broad melting range suggests the presence of impurities.

Experimental Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

-

Sample Preparation:

-

Place a small amount of this compound on a clean, dry watch glass and finely powder it with a spatula.

-

Press the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. Repeat until a packed column of 2-3 mm in height is obtained.[3]

-

-

Apparatus Setup:

-

Insert the capillary tube into the sample holder of a melting point apparatus.

-

Ensure that the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Measurement:

-

If the approximate melting point is known (around 202-203°C), rapidly heat the apparatus to about 20°C below this temperature.

-

Then, decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Carefully observe the sample through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears.

-

Record the temperature at which the entire sample has completely melted into a clear liquid.

-

The recorded melting range provides an indication of the sample's purity. For a pure compound, this range should be narrow.[2]

-

Solubility Determination: Shake-Flask Method

Understanding the solubility of this compound in various organic solvents is crucial for its use in synthesis, purification, and formulation. The shake-flask method is a reliable technique for determining the equilibrium solubility of a solid in a solvent.[4]

Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, water). The presence of undissolved solid at the end of the experiment is essential.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[4]

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Quantify the concentration of this compound in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Prepare a calibration curve using standard solutions of known concentrations to determine the concentration of the unknown sample.

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a suitable precursor. The general synthetic pathway is outlined below.

Synthetic Pathway

Caption: General Synthetic Pathway for this compound.

Step 1: Synthesis of 2-bromo-5-nitroaniline

The precursor, 2-bromo-5-nitroaniline, can be synthesized from bromobenzene through a series of nitration and reduction steps. A method for its preparation is described in the patent literature.[5]

Step 2: Formylation of 2-bromo-5-nitroaniline

The final product is obtained by the formylation of the amino group of 2-bromo-5-nitroaniline. A common method for this transformation is the use of formic acid, often in the presence of a dehydrating agent like acetic anhydride.

Illustrative Protocol:

-

To a solution of 2-bromo-5-nitroaniline in a suitable solvent (e.g., toluene or excess formic acid), add formic acid.

-

The reaction mixture can be heated to reflux to drive the reaction to completion.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a solid.

Conclusion

This technical guide has consolidated the available physical property data for this compound and provided robust experimental protocols for the determination of its melting point and solubility. While a comprehensive set of experimentally verified physical constants is not yet available in the public domain, the information and methodologies presented herein offer a solid foundation for researchers and drug development professionals working with this compound. The generation and dissemination of further experimental data will be invaluable to the scientific community, facilitating the continued exploration of this compound in various fields of chemical research.

References

Sources

- 1. This compound | 98556-09-3 [amp.chemicalbook.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility Profile of N-(2-bromo-5-nitrophenyl)formamide

Foreword: Navigating the Data Gap for N-(2-bromo-5-nitrophenyl)formamide

In the landscape of pharmaceutical and chemical research, this compound emerges as a molecule of interest, featuring a synthetically versatile aromatic scaffold. Its potential as an intermediate in the synthesis of more complex bioactive molecules underscores the importance of understanding its fundamental physicochemical properties. At the forefront of these properties is solubility, a critical parameter that dictates reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability.

This technical guide addresses a notable gap in the publicly accessible scientific literature: the absence of quantitative solubility data for this compound. Rather than merely acknowledging this void, this document provides researchers, scientists, and drug development professionals with a comprehensive framework for action. It is structured not as a static data sheet, but as a dynamic guide to both the theoretical prediction and the robust experimental determination of this compound's solubility. Herein, we merge foundational chemical principles with field-proven methodologies to empower researchers to generate reliable and reproducible solubility data, thereby accelerating research and development.

Physicochemical Characterization and Theoretical Solubility Considerations

A molecule's solubility is intrinsically linked to its structural and electronic features. A thorough analysis of this compound's structure provides the basis for a qualitative assessment of its expected solubility behavior.

Molecular Structure:

Caption: Molecular Structure of this compound.

Key Physicochemical Properties (Predicted and Inferred):

| Property | Predicted/Inferred Value/Characteristic | Rationale & Impact on Solubility |

| Molecular Formula | C₇H₅BrN₂O₃ | - |

| Molecular Weight | 245.03 g/mol | Higher molecular weight can negatively impact solubility. |

| Polarity | Polar | The formamide (-NHCHO) and nitro (-NO₂) groups are highly polar. The bromine atom also contributes to the molecule's polarity. This suggests a preference for polar solvents. |

| Hydrogen Bonding | H-bond donor (N-H) and acceptor (C=O, -NO₂) | The ability to form hydrogen bonds is a primary driver of solubility in protic solvents like water and alcohols.[1] |

| Aqueous Solubility | Likely low | While the molecule possesses polar groups capable of hydrogen bonding, the bulky, non-polar benzene ring and the large bromine atom are expected to significantly reduce aqueous solubility. Amides are generally less soluble in water than comparable amines and carboxylic acids.[1] |

| Organic Solvent Solubility | Higher in polar aprotic and some polar protic solvents | Expected to be more soluble in solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and potentially alcohols (methanol, ethanol) than in nonpolar solvents like hexane or toluene. |

Qualitative Solubility Prediction:

Based on the "like dissolves like" principle, a qualitative solubility profile can be anticipated:

-

High Solubility: Polar aprotic solvents such as DMSO and DMF are likely to be excellent solvents due to their ability to engage in dipole-dipole interactions and accept hydrogen bonds.

-

Moderate Solubility: Polar protic solvents like methanol, ethanol, and isopropanol should be effective, though the nonpolar character of the alkyl chains may limit solubility compared to DMSO or DMF.

-

Low to Negligible Solubility: Nonpolar solvents such as hexane, cyclohexane, and toluene are expected to be poor solvents for this highly polar compound. Solubility in water is also predicted to be low.

A Framework for the Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[2] This method is reliable and ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

The Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to be self-validating by ensuring that the system has reached equilibrium. This is achieved by analyzing samples at multiple time points until the measured concentration remains constant.

Causality in Experimental Design:

-

Excess Solid: The presence of undissolved solid at the end of the experiment is crucial. It is the definitive indicator that the solution is saturated and in equilibrium with the solid phase.

-

Equilibration Time: Equilibrium is not instantaneous. Agitation for a sufficient duration (e.g., 24-48 hours) is necessary to overcome kinetic barriers to dissolution.[3] Sampling at multiple time points (e.g., 24h and 48h) validates that equilibrium has been achieved when the concentrations are consistent.

-

Temperature Control: Solubility is temperature-dependent. A constant and accurately controlled temperature is essential for reproducible results.

-

Phase Separation: Complete separation of the saturated solution from the excess solid is critical to avoid artificially inflated solubility values. Centrifugation followed by careful aspiration of the supernatant is a robust method.

Caption: Experimental workflow for the shake-flask solubility determination.

Step-by-Step Protocol:

-

Preparation of Vials:

-

To a series of glass vials, add an excess amount of solid this compound. A visual excess of solid should remain at the end of the experiment.

-

Accurately add a known volume (e.g., 2 mL) of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent and temperature combination.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled incubator (e.g., 25 °C).

-

Agitate the samples for 24 hours.

-

After 24 hours, stop agitation and allow the vials to stand for at least 1 hour to allow for preliminary settling of the solid.

-

-

Phase Separation and Sampling:

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

-

Filter the aliquot through a 0.22 µm syringe filter compatible with the solvent. Pre-rinsing the filter with a small amount of the saturated solution can minimize adsorption of the analyte to the filter.[3]

-

-

Analysis and Validation:

-

Quantify the concentration of this compound in the filtrate using a suitable analytical method (see Section 2.2).

-

Return the vials to the shaker and continue agitation for another 24 hours (total 48 hours).

-

Repeat the sampling and analysis process.

-

If the concentrations at 24 and 48 hours are within an acceptable margin of error (e.g., <5%), equilibrium is considered to have been reached. If not, continue agitation and sampling at further time points.

-

Analytical Quantification Methods

Accurate quantification of the dissolved compound is paramount. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy are two widely used and reliable methods.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method, making it ideal for quantifying the solubility of a compound, even in the presence of minor impurities.[4]

Protocol for HPLC Quantification:

-

Instrumentation and Columns:

-

A standard HPLC system with a UV detector is suitable.

-

A C18 reversed-phase column is a good starting point for this type of aromatic compound.

-

-

Mobile Phase Preparation:

-

A common mobile phase for reversed-phase HPLC consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or a buffer) and an organic modifier (e.g., acetonitrile or methanol).[5]

-

The exact ratio should be optimized to achieve good peak shape and a reasonable retention time for this compound. An isocratic method is often sufficient for solubility studies.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or the mobile phase).

-

Perform a series of serial dilutions to create at least five calibration standards spanning the expected concentration range of the solubility samples.

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve by plotting peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.99.

-

Dilute the saturated solution samples with the mobile phase to fall within the linear range of the calibration curve.

-

Inject the diluted samples and record the peak areas.

-

-

Calculation:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted samples.

-

Multiply the result by the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.

-

Caption: Logical workflow for HPLC-based solubility quantification.

Quantification by UV-Vis Spectroscopy

This method is faster than HPLC but is best suited for pure compounds, as any UV-active impurities will interfere with the measurement.[6]